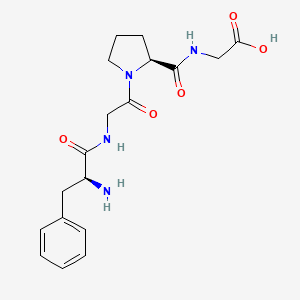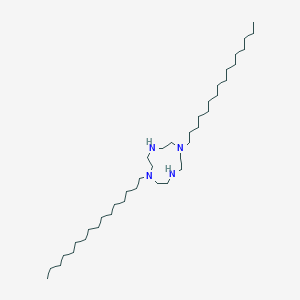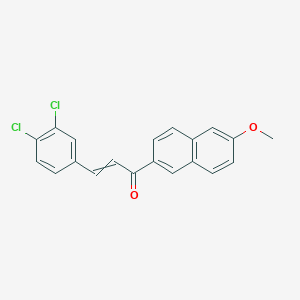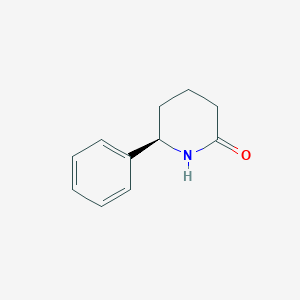![molecular formula C23H25N B14251820 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine CAS No. 185628-26-6](/img/structure/B14251820.png)
3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[410]heptan-7-ylidene)-1-(diphenylmethyl)azetidine is a complex organic compound characterized by its unique bicyclic structure and azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and understanding protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Bicyclo[3.2.0]heptane
- Bicyclo[3.2.0]hept-2-ene
- tert-Butyl derivatives
Uniqueness
Compared to similar compounds, 3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine stands out due to its unique combination of a bicyclic structure and an azetidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
185628-26-6 |
|---|---|
分子式 |
C23H25N |
分子量 |
315.5 g/mol |
IUPAC名 |
1-benzhydryl-3-(7-bicyclo[4.1.0]heptanylidene)azetidine |
InChI |
InChI=1S/C23H25N/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-15-19(16-24)22-20-13-7-8-14-21(20)22/h1-6,9-12,20-21,23H,7-8,13-16H2 |
InChIキー |
AFYGATPFDISDFO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C2=C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)







![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)

![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
